MIQ-N-succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

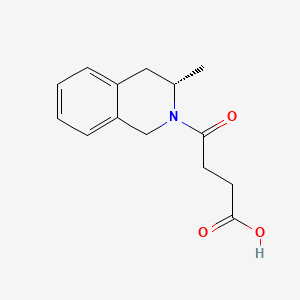

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-[(3S)-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H17NO3/c1-10-8-11-4-2-3-5-12(11)9-15(10)13(16)6-7-14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18)/t10-/m0/s1 |

InChI Key |

YOLSUCKGWNBIMU-JTQLQIEISA-N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "MIQ-N-succinate": A Case of Mistaken Identity in Scientific Search

A comprehensive investigation into the synthesis and characterization of a compound identified as "MIQ-N-succinate" has revealed a notable case of mistaken identity within scientific and research databases. Extensive searches have found no evidence of a chemical entity bearing this name. Instead, the query appears to conflate two distinct and unrelated subjects: the metabolic signaling molecule "succinate" and a psychological assessment tool known as the "Negative Mental Imagery Questionnaire (MIQ-N)."

For researchers, scientists, and drug development professionals, this distinction is critical. While "succinate" is a well-characterized intermediate of the Krebs cycle with significant roles in cellular metabolism and signaling, "MIQ-N" refers to a validated questionnaire used in psychology to assess negative mental imagery. There is no literature to suggest the existence of a synthesized compound linking these two terms.

This guide will, therefore, pivot to address the likely intended areas of interest separately, providing an in-depth overview of succinate's metabolic and signaling pathways, as this aligns with the technical nature of the original request. Information on the MIQ-N is also briefly clarified to prevent further confusion.

Succinate: A Key Metabolic and Signaling Hub

Succinate is a dicarboxylic acid that plays a pivotal role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. Beyond its metabolic function, succinate has emerged as a crucial signaling molecule, particularly in inflammatory and hypoxic conditions.

Intracellular Signaling Pathways of Succinate

Succinate's signaling functions are multifaceted. Elevated cytosolic levels of succinate can stabilize the Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases. This stabilization leads to the production of pro-inflammatory cytokines.[1] Furthermore, succinate can promote the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport, which also contributes to HIF-1α stabilization.[1] Succinate is also involved in post-translational modification through a process called succinylation, which can regulate the activity of metabolic enzymes.[1]

Extracellularly, succinate can act as a signaling molecule by activating Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor found on the surface of various cells, including immune cells.[1][2] This interaction can modulate both pro- and anti-inflammatory activities depending on the cell type and context.

Succinate Production and Transport

Under normal physiological conditions, succinate is synthesized from succinyl-CoA in the TCA cycle and is subsequently converted to fumarate by succinate dehydrogenase (SDH). However, under certain conditions such as hypoxia or inflammation, succinate can accumulate through alternative pathways. These include the reverse activity of SDH, the purine nucleotide cycle, the malate-aspartate shuttle, glutamine-dependent anaplerosis, and the γ-aminobutyric acid (GABA) shunt.

The Negative Mental Imagery Questionnaire (MIQ-N)

For clarity, the "Negative Mental Imagery Questionnaire (MIQ-N)" is a psychometric tool designed to assess various dimensions of negative mental imagery relevant to psychopathology. It is a 16-item questionnaire with four subscales: Intrusiveness, Controllability, Beliefs about Mental Imagery, and Realness. The development and validation of the MIQ-N involved a comprehensive literature review, interviews with experts, and factor analyses with community samples. This tool is intended for use in psychological research and clinical settings to understand the role of mental imagery in various mental health conditions.

Conclusion

The initial query for "this compound" highlights a critical challenge in scientific research: the potential for misinterpretation of terminology. While no such compound exists in the current body of scientific literature, the individual components of the query point to two significant and distinct areas of study. Succinate stands as a molecule of immense interest in drug development due to its dual role in metabolism and signaling. Conversely, the MIQ-N provides valuable insights into the cognitive aspects of psychological disorders. Researchers are encouraged to ensure precision in their search queries to navigate the vast landscape of scientific information effectively.

References

- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Mitochondrial Enzymes, Succinate-Coupled Signaling Pathways and Mitochondrial Ultrastructure in the Formation of Urgent Adaptation to Acute Hypoxia in the Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Core Components and Dual Mechanism of Action

An In-depth Technical Guide on the Mechanism of Action of Succinate-Containing Compounds, with a Focus on 2-ethyl-6-methyl-3-hydroxypyridine succinate

Disclaimer: The term "MIQ-N-succinate" does not correspond to a standard or readily identifiable chemical entity in the scientific literature. However, the query's focus on a succinate-containing compound's mechanism of action within a pharmacological context suggests a likely interest in a substance where succinate is a key functional component. A prominent example of such a compound is 2-ethyl-6-methyl-3-hydroxypyridine succinate, commercially known as Mexidol.[1][2][3] This guide will, therefore, provide a detailed examination of the mechanism of action of this compound, serving as a comprehensive model for understanding the multifaceted roles of succinate in drug action.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular mechanisms, experimental data, and key signaling pathways associated with 2-ethyl-6-methyl-3-hydroxypyridine succinate.

2-ethyl-6-methyl-3-hydroxypyridine succinate is a molecule comprised of two functionally significant components: 2-ethyl-6-methyl-3-hydroxypyridine and succinate.[1][2] This unique structure results in a multimodal mechanism of action, where each component contributes distinct yet synergistic effects.

-

2-ethyl-6-methyl-3-hydroxypyridine: This moiety is primarily responsible for the compound's potent antioxidant and membrane-protective properties.

-

Succinate: As an endogenous metabolite, the succinate component plays a crucial role in cellular energy metabolism and signaling.

The Role of the 2-ethyl-6-methyl-3-hydroxypyridine Moiety

The 3-hydroxypyridine structure confers significant antioxidant activity, which is a cornerstone of its neuroprotective effects.

Antioxidant and Membrane-Protective Effects

-

Inhibition of Free Radical Oxidation: The primary mechanism of the 3-hydroxypyridine component is the inhibition of free radical oxidation of biomembrane lipids. It effectively reacts with peroxide radicals of lipids and other reactive oxygen species (ROS).

-

Modulation of Membrane-Bound Enzymes: By stabilizing cell membranes, it modulates the activity of membrane-bound enzymes and receptor complexes.

-

Reduction of Glutamate Excitotoxicity: This component has been shown to reduce the neurotoxic effects of excessive glutamate.

Modulation of Neuronal Receptors

Electrophysiological studies have demonstrated that the 3-hydroxypyridine moiety can modulate ion currents through NMDA receptors, contributing to its neuroprotective effects. It has been observed to depress excitatory postsynaptic currents in hippocampal neurons.

The Role of the Succinate Moiety

The succinate component of the molecule is not merely a salt but an active participant in cellular physiology, with direct involvement in metabolic and signaling pathways.

Cellular Energy Metabolism

-

Krebs Cycle Intermediate: Succinate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a fundamental pathway for cellular energy production.

-

Mitochondrial Respiration: Under hypoxic conditions, succinate can be oxidized by the mitochondrial respiratory chain, thereby helping to restore mitochondrial respiration and increase the cell's energy status. This contributes to the compound's antihypoxic effects.

Succinate as a Signaling Molecule

Succinate can act as an extracellular and intracellular signaling molecule, primarily through two key mechanisms:

-

Activation of SUCNR1 (GPR91): Succinate is the endogenous ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 can initiate various intracellular signaling cascades that increase tissue resistance to hypoxia. This signaling is implicated in modulating immune responses and blood pressure regulation.

-

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): Intracellular accumulation of succinate can inhibit the activity of prolyl hydroxylases (PHDs). PHDs are responsible for the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which in turn upregulates the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. Mexidol has been shown to enhance the expression of HIF-1α under hypoxic conditions.

Synergistic Effects and Neuroprotection

The combination of the antioxidant and membrane-stabilizing effects of the 3-hydroxypyridine moiety with the metabolic and signaling functions of succinate results in a robust neuroprotective profile. This dual action allows the compound to address multiple facets of cellular damage in conditions such as ischemia and oxidative stress. The compound has also been shown to enhance the expression of neurotrophic factors like NGF, BDNF, and VEGF in areas of ischemic brain damage.

Quantitative Data

While the provided search results offer a qualitative description of the mechanisms, specific quantitative data like IC50 values or binding affinities for "this compound" are not available. The following table summarizes the concentrations at which effects were observed for 2-ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) in the cited literature.

| Parameter | Value | Experimental System | Reference |

| Depression of Excitatory Postsynaptic Current | 5 mM | Medial vestibular nucleus neurons of rats | |

| Depression of Excitatory Postsynaptic Current | 2.5 - 5 mM | CA1 pyramidal neurons of rat hippocampal slices |

Experimental Protocols

Detailed experimental protocols are not fully described in the search results. However, based on the information available, a general outline of the electrophysiological recording methodology can be provided.

Experimental Protocol: Electrophysiological Recording in Brain Slices

-

Slice Preparation:

-

Young male albino rats (13-17 days old) are used.

-

The brain is rapidly removed and placed in an ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, medulla oblongata) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

-

Whole-cell patch-clamp or field potential recordings are performed on target neurons (e.g., CA1 pyramidal neurons, medial vestibular nucleus neurons).

-

For synaptic stimulation, a stimulating electrode is placed on afferent pathways (e.g., Schaffer collaterals).

-

Baseline synaptic responses are recorded.

-

-

Drug Application:

-

2-ethyl-6-methyl-3-hydroxypyridine succinate is bath-applied at the desired concentrations (e.g., 2.5-5 mM).

-

Changes in excitatory postsynaptic currents or potentials are recorded and compared to the baseline.

-

To investigate the involvement of specific receptors, antagonists such as MK-801 (for NMDA receptors) or CNQX (for AMPA receptors) can be co-applied.

-

-

Data Analysis:

-

The amplitude and slope of the recorded currents/potentials are measured and analyzed.

-

Statistical analysis is performed to determine the significance of the drug's effects.

-

Signaling Pathway and Workflow Diagrams

Diagram 1: Signaling Pathway of the Succinate Moiety

Caption: Signaling pathways of the succinate moiety, including SUCNR1 activation and HIF-1α stabilization.

Diagram 2: Mechanism of Action of the 3-Hydroxypyridine Moiety

References

- 1. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Known and new concepts about the mechanism of action and spectrum of effects of Mexidol - Scientific articles and publications about the drug Mexidol® [mexidol.ru]

- 3. Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1 [mdpi.com]

In-depth Technical Guide: MIQ-N-succinate Biological Activity and Targets

Notice of Limited Information: Despite a comprehensive search of scientific literature and chemical databases, the specific compound "MIQ-N-succinate" does not appear to be a recognized or publicly documented chemical entity. As a result, no specific data on its biological activity, targets, or experimental protocols could be found.

The following guide presents information on related compounds, "MIQ" and "succinate," to provide potential context. It is crucial to note that the biological activities described for these individual components may not be representative of a hypothetical "this compound" conjugate.

Potential Components of "this compound"

Based on the nomenclature, "this compound" could theoretically be a compound where a molecule, potentially abbreviated as "MIQ," is linked to succinate via a nitrogen atom.

The "MIQ" Moiety

A search of the RCSB Protein Data Bank reveals a ligand designated as "MIQ".

-

Systematic Name: 2-[(3S)-2,6-dioxopiperidin-3-yl]-5-(morpholin-4-yl)-1H-isoindole-1,3(2H)-dione[1]

-

Formula: C17H17N3O5[1]

-

Structure: This molecule belongs to the class of thalidomide analogs, which are known for their immunomodulatory and anti-cancer activities. The core structure consists of a phthalimide group linked to a glutarimide ring.

The "Succinate" Moiety

Succinate is a well-characterized intermediate of the citric acid cycle (TCA cycle) and plays a pivotal role in cellular metabolism and signaling.

-

Biological Functions:

-

Energy Metabolism: Succinate is a key component of the TCA cycle and the electron transport chain, contributing to ATP production.[2]

-

Signaling Molecule: Succinate can act as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).

-

Hypoxia and Inflammation: Accumulation of succinate is observed under hypoxic conditions and is linked to inflammatory responses.

-

Neuromodulation: Succinate can modulate neuronal activity, with studies indicating its involvement in excitatory post-synaptic potentials through N-methyl-D-aspartate (NMDA) receptor-mediated mechanisms.[3]

-

Hypothetical Biological Activity of "this compound"

Without experimental data, the biological activity of a hypothetical "this compound" can only be speculated upon by considering the properties of its potential components. The succinate moiety could be intended to:

-

Improve Pharmacokinetics: Succinate is often used to form salts of drug molecules to improve their solubility and bioavailability. Examples include metoprolol succinate and sumatriptan succinate.[2]

-

Target Specific Tissues or Cells: Given the role of succinate in various physiological and pathological processes, it could be envisioned as a targeting moiety to deliver the "MIQ" payload to cells or tissues with high metabolic activity or specific succinate transporters.

-

Modulate the Activity of "MIQ": The addition of a succinate group could alter the binding affinity and selectivity of the "MIQ" molecule for its targets.

Potential Targets

The targets of a hypothetical "this compound" would likely be a combination of the targets of "MIQ" and the biological pathways influenced by succinate.

-

Targets of "MIQ" (as a Thalidomide Analog): The primary target of thalidomide and its analogs is the E3 ubiquitin ligase complex containing Cereblon (CRBN). By binding to CRBN, these molecules can induce the degradation of specific target proteins.

-

Pathways Influenced by Succinate:

-

SUCNR1: If "this compound" can activate the succinate receptor, it could modulate inflammatory responses, blood pressure, and other physiological processes.

-

Mitochondrial Complex II (Succinate Dehydrogenase): Alterations in succinate levels can impact the activity of this complex, affecting cellular respiration and the production of reactive oxygen species (ROS).

-

Hypoxia-Inducible Factor 1α (HIF-1α): Succinate can stabilize HIF-1α, a key transcription factor in the cellular response to hypoxia.

-

Experimental Protocols

As no experimental data for "this compound" exists in the public domain, it is not possible to provide specific experimental protocols. However, a general workflow for characterizing a novel compound like this would involve a series of in vitro and in vivo studies.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the initial biological characterization of a novel chemical entity.

References

Unraveling the Biological Significance of Succinate: An In-depth Technical Guide

Disclaimer: This technical guide details the in vitro and in vivo effects of succinate , a key metabolic and signaling molecule. The initial request for information on "MIQ-N-succinate" did not yield specific scientific literature detailing its direct biological effects beyond its classification as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Therefore, it is unlikely that "this compound" itself is studied for direct physiological or pathophysiological effects in the manner of a therapeutic agent. The following information focuses on the well-documented biological roles of succinate, a component of the requested molecule.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the multifaceted roles of succinate in cellular signaling and physiology.

Introduction to Succinate

Succinate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, primarily known for its role in cellular energy production. However, emerging evidence has established succinate as a potent signaling molecule that operates both intracellularly and extracellularly. Its accumulation under pathological conditions such as ischemia and inflammation triggers a cascade of signaling events that have profound implications for cell function, fate, and intercellular communication. This guide will explore the key in vitro and vivo effects of succinate, with a focus on its impact on cellular signaling pathways.

Quantitative Data on the Effects of Succinate

The biological effects of succinate are concentration-dependent and context-specific. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Succinate

| Cell Type | Assay | Parameter Measured | Succinate Concentration | Observed Effect |

| Neonatal Cardiomyocytes | Immunoblotting | CaMKIIδ levels | Not specified | Significant increase in CaMKIIδ levels. |

| Neonatal Cardiomyocytes | Immunostaining | HDAC5 nuclear export | Not specified | Decrease in HDAC5 nuclear export. |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS Assay | Metabolic activity | 1-10 mM | Reduced metabolic activity. |

| HUVECs | Flow Cytometry (DHR 123) | Cellular ROS production | 1-10 mM | Elevated cellular ROS production. |

| HUVECs | Flow Cytometry (MitoSOX) | Mitochondrial superoxide production | 1-10 mM | Elevated mitochondrial superoxide production. |

| HUVECs | Flow Cytometry (TMRE) | Mitochondrial membrane potential | 1-10 mM | Reduction in mitochondrial membrane potential. |

| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression Analysis | IL-1β mRNA levels | Not specified | Increased IL-1β expression, dependent on HIF-1α stabilization. |

| HEK293 cells expressing GPR91 | IP3 Accumulation Assay | GPR91 activation (EC50) | 17 µM | Dose-dependent activation of hGPR91. |

Table 2: In Vivo Effects of Succinate

| Animal Model | Condition | Parameter Measured | Administration Route/Dose | Observed Effect |

| Rodents | Ischemia-reperfusion | Plasma succinate levels | - | Ischemia raises plasma succinate to millimolar levels. |

| Mice | Sepsis model | Survival | Not specified | Inhibition of succinate-induced HIF-1α activation with vigabatrin protected mice. |

| Rat | Kidney ischemia/reperfusion | Mitochondrial ROS generation | - | Increased succinate accumulation induces ROS generation in mitochondria. |

| Murine | Heart attack and stroke models | Ischemia-reperfusion injury | Pharmacological inhibition | Decreasing ischemic succinate accumulation ameliorates injury. |

Key Signaling Pathways Modulated by Succinate

Succinate exerts its signaling functions through two primary mechanisms: activation of the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), and intracellularly through the inhibition of prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).

GPR91/SUCNR1 Signaling Pathway

Extracellular succinate acts as a ligand for GPR91, a receptor expressed on the surface of various cell types, including those in the kidney, liver, heart, and immune cells. Activation of GPR91 can trigger diverse downstream signaling cascades.

Caption: Succinate-GPR91 signaling cascade.

HIF-1α Stabilization Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. Succinate can inhibit PHDs, causing the stabilization of HIF-1α even in the presence of oxygen, a phenomenon known as pseud

Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the molecule, with solubility and stability being paramount. These intrinsic characteristics dictate a compound's developability, influencing everything from formulation strategies to in vivo efficacy and safety. This technical guide provides an in-depth overview of the core principles and experimental methodologies for assessing the solubility and stability of NCEs, using the hypothetical molecule "MIQ-N-succinate" as a framework for discussion. Due to the novelty of this compound, specific data is not publicly available; therefore, this document serves as a practical guide to the types of data and experimental protocols that researchers should generate and consider.

Solubility Properties of a Novel Chemical Entity

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and hinder the development of intravenous formulations.[1][2] A comprehensive understanding of a compound's solubility profile across various conditions is therefore essential in early development.[1][3]

Key Solubility Parameters and Data

The following tables present hypothetical but representative data for an NCE like this compound, illustrating the key solubility parameters that should be experimentally determined.

Table 1: Aqueous Solubility of this compound

| Parameter | Method | Solubility (µg/mL) | Comments |

| Kinetic Solubility | Turbidimetric Assay | 75 | High-throughput initial screen from a DMSO stock solution.[1] |

| Thermodynamic Solubility | Shake-Flask Method | 55 | Represents the true equilibrium solubility; lower than kinetic solubility. |

Table 2: pH-Dependent Solubility of this compound

| pH | Medium | Thermodynamic Solubility (µg/mL) | Relevance |

| 1.2 | Simulated Gastric Fluid (SGF) | 150 | Predicts behavior in the stomach. |

| 4.5 | Acetate Buffer | 80 | Represents transition from stomach to intestine. |

| 6.8 | Simulated Intestinal Fluid (SIF) | 45 | Predicts behavior in the small intestine. |

| 7.4 | Phosphate-Buffered Saline (PBS) | 50 | Represents physiological pH. |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Application |

| Water | 0.055 | Baseline aqueous solubility. |

| Ethanol | 15 | Common co-solvent in formulations. |

| Propylene Glycol | 25 | Vehicle for preclinical studies. |

| DMSO | >200 | Stock solution preparation for in vitro assays. |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg of this compound) to a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested medium.

This high-throughput method is often used in early discovery to quickly assess the solubility of a large number of compounds.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add a small volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4) in another microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Determination: The kinetic solubility is the concentration at which the compound starts to precipitate, identified by a significant increase in turbidity.

Stability Properties of a Novel Chemical Entity

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is crucial for determining shelf-life, storage conditions, and identifying potential degradation products.

Key Stability Parameters and Data

The following tables provide a template for the types of stability data that should be collected for an NCE.

Table 4: Solid-State Stability of this compound

| Condition | Duration | Assay (% of Initial) | Observations |

| 40°C / 75% RH | 1 Month | 98.5 | No significant degradation. |

| 40°C / 75% RH | 3 Months | 95.2 | Minor degradation product observed. |

| 60°C | 1 Month | 92.1 | Significant degradation. |

Table 5: Solution-State Stability (Forced Degradation) of this compound

| Condition | Duration | Assay (% Remaining) | Major Degradants |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 85.3 | Hydrolysis of succinate ester. |

| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 78.9 | Rapid hydrolysis of succinate ester. |

| 3% H₂O₂ (Oxidation) | 24 hours | 91.7 | N-oxide formation on the quinoline ring. |

| UV/Vis Light (Photostability) | 1.2 million lux hours | 96.4 | Minor photodegradation products. |

Experimental Protocols for Stability Assessment

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of the NCE (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to assess the contribution of thermal degradation.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect and quantify any degradation products.

This study evaluates the stability of the solid API under accelerated storage conditions to predict its long-term stability.

Protocol:

-

Sample Preparation: Place a sufficient amount of the solid NCE in vials that are permeable to moisture (e.g., by using a loose cap or a specific closure system).

-

Storage: Store the samples in a controlled environment chamber at accelerated conditions, typically 40°C and 75% relative humidity (RH), as per ICH guidelines.

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and potentially other solid-state properties like crystallinity (via X-ray powder diffraction) and water content (via Karl Fischer titration).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: General workflows for solubility and stability assessment of a new chemical entity.

Potential Signaling Pathways

Given that "MIQ" may suggest a quinoline core, a common scaffold in kinase inhibitors, and the "succinate" moiety, which can interact with specific receptors, the following pathways represent plausible biological targets.

Quinoline derivatives are known to target various protein kinases involved in cancer signaling.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.

Succinate is the natural ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is involved in inflammation and metabolic regulation.

Caption: Dual G-protein coupling of the Succinate Receptor 1 (SUCNR1) signaling pathway.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. By employing the standardized experimental protocols outlined in this guide, researchers can generate a robust physicochemical dataset for any new chemical entity. This data is indispensable for making informed decisions regarding lead candidate selection, guiding formulation development, and ultimately increasing the probability of success as the molecule advances through the development pipeline. While the specific properties of "this compound" remain to be determined, the methodologies and principles described herein provide a comprehensive roadmap for its characterization and for that of any novel compound embarking on the path to becoming a new medicine.

References

A Theoretical Exploration of the Pharmacokinetic Profile of MIQ-N-succinate

Disclaimer: No publicly available scientific literature directly pertaining to a compound designated "MIQ-N-succinate" was identified as of the last search. The following technical guide is a theoretical construct based on the established pharmacokinetic principles of N-succinylated compounds, the known biological roles of succinate, and data from related molecules. This document is intended for research and drug development professionals to provide a framework for the potential pharmacokinetic characterization of such a novel chemical entity.

Introduction

Succinate, a key intermediate in the Krebs cycle, has emerged as a significant signaling molecule, exerting effects through its G-protein coupled receptor, SUCNR1 (GPR91).[1][2] This has led to increased interest in its therapeutic potential and the use of succinate moieties in prodrug design. An "N-succinate" derivative of a parent molecule, hypothetically "MIQ," would likely be developed to modify the parent drug's physicochemical properties, such as solubility, to enhance its delivery and absorption. This guide outlines the anticipated pharmacokinetic profile of a theoretical compound, this compound, providing a roadmap for its preclinical evaluation.

Anticipated Pharmacokinetic Profile: A Theoretical Framework

The addition of a succinate group via a nitrogen linkage is expected to significantly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of the parent compound "MIQ."

Absorption: The succinate moiety is anticipated to increase the aqueous solubility of "MIQ." This modification is often employed to enable parenteral (e.g., intravenous) administration. If administered orally, the bioavailability would be influenced by the stability of the N-succinate bond in the gastrointestinal tract and the potential for enzymatic hydrolysis pre-absorption. For instance, studies on other succinate prodrugs have shown variable oral bioavailability.[3]

Distribution: The distribution of this compound would likely be widespread, with initial concentrations being higher in well-perfused organs. The volume of distribution will depend on the physicochemical properties of the parent molecule "MIQ" and the extent to which the succinate conjugate remains intact in circulation. For comparison, the volume of distribution for succinic acid in mice is reported to be 520.8 mL/kg.[4]

Metabolism: The primary metabolic pathway for this compound is expected to be the hydrolysis of the succinate group, releasing the active parent molecule "MIQ" and succinic acid. This bioconversion can occur systemically via esterases or other hydrolases present in plasma and tissues. The released succinate would then enter the endogenous succinate pool and be metabolized through the Krebs cycle. The parent compound "MIQ" would undergo its own characteristic metabolic fate.

Excretion: The excretion profile will be a composite of the intact prodrug (if any), the active moiety "MIQ" and its metabolites, and succinate. Succinate is endogenously managed; however, a significant exogenous dose may lead to its partial excretion in urine. The primary route of elimination for "MIQ" will dictate the overall excretion pathway.

Quantitative Pharmacokinetic Data from Related Compounds

To provide a quantitative context, the following tables summarize pharmacokinetic parameters for methylprednisolone succinate and succinic acid from animal studies. These values can serve as a preliminary reference for designing studies for a novel N-succinate compound.

Table 1: Pharmacokinetic Parameters of Methylprednisolone Succinate in Dogs [3]

| Parameter | Normal State | Hemorrhagic Shock |

| Clearance (L/h/kg) | 1.64 ± 0.499 | 0.488 ± 0.240 |

| Half-life (min) | 15.33 ± 3.84 | 40.66 ± 23.48 |

| Systemic Availability of Methylprednisolone (%) | 59.9 ± 8.3 | Not Calculable |

| Time to Maximal Methylprednisolone Concentration (min) | 7.68 ± 6.31 | - |

Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cmax (ng/mL) | 6226.7 ± 994.9 | 629.7 ± 33.5 |

| Tmax (h) | 0.08 | 0.25 |

| T1/2 (h) | 0.56 | - |

| Clearance (mL/h/kg) | 4574.5 | - |

| Volume of Distribution (mL/kg) | 520.8 | - |

| Bioavailability (%) | - | 1.5 |

Experimental Protocols for Pharmacokinetic Characterization

The following outlines a general approach to elucidating the pharmacokinetic profile of this compound.

1. In Vitro Metabolic Stability:

-

Objective: To determine the rate of hydrolysis of this compound to "MIQ" in various biological matrices.

-

Methodology:

-

Incubate this compound in fresh plasma and liver microsomes (or S9 fraction) from relevant species (e.g., mouse, rat, dog, human).

-

Samples are taken at multiple time points.

-

The concentrations of this compound and "MIQ" are quantified using a validated analytical method, such as LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life.

-

2. In Vivo Pharmacokinetic Study:

-

Objective: To determine the single-dose pharmacokinetic parameters of this compound and the appearance of "MIQ."

-

Methodology:

-

Administer a single dose of this compound to laboratory animals (e.g., mice or rats) via intravenous and oral routes.

-

Collect blood samples at predetermined time points.

-

Process blood to plasma and analyze for concentrations of both this compound and "MIQ" using LC-MS/MS.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.

-

3. Tissue Distribution Study:

-

Objective: To determine the extent of distribution of this compound and "MIQ" into various tissues.

-

Methodology:

-

Following a single dose of this compound, animals are euthanized at different time points.

-

Key tissues (e.g., liver, kidney, lung, brain, heart) are harvested, homogenized, and analyzed for drug and metabolite concentrations.

-

4. Excretion and Mass Balance Study:

-

Objective: To identify the major routes of excretion and quantify the recovery of the administered dose.

-

Methodology:

-

Administer a radiolabeled version of this compound to animals housed in metabolic cages.

-

Collect urine and feces over a defined period until radioactivity is negligible.

-

Quantify the total radioactivity in the collected excreta to determine mass balance.

-

Profile the metabolites in urine and feces to identify the major excretory products.

-

Visualizations: Pathways and Workflows

Caption: Hypothetical bioconversion of this compound.

Caption: Workflow for an in vivo pharmacokinetic study.

References

- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Pharmacokinetics of methylprednisolone succinate, methylprednisolone, and lidocaine in the normal dog and during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of MIQ-N-Succinate: A Technical Guide

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature and toxicological databases reveals no specific data for a compound designated "MIQ-N-succinate." Therefore, this technical guide is a prospective analysis based on the toxicological profiles of structurally related chemical classes, namely quinones and succinates. The "MIQ" moiety is presumed to be a quinone or a related aromatic structure capable of redox cycling, while "N-succinate" refers to a succinate group linked via a nitrogen atom. This document is intended to provide a foundational framework for researchers, scientists, and drug development professionals on the potential toxicological assessment of such a novel chemical entity.

Hypothetical Toxicological Profile

The toxicological profile of this compound is anticipated to be primarily driven by the reactivity of the "MIQ" (quinone-like) moiety. Quinones are a class of compounds known for their ability to induce a range of toxic effects.[1][2][3] The succinate portion of the molecule is generally considered to have low toxicity.[4][5]

Primary Mechanisms of Toxicity (Quinone-driven):

-

Oxidative Stress via Redox Cycling: Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This process, known as redox cycling, can lead to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals, resulting in cellular oxidative stress.

-

Alkylation of Cellular Macromolecules: Quinones are electrophiles and can act as Michael acceptors. This allows them to form covalent bonds with nucleophilic groups present in cellular macromolecules, including proteins and DNA. Alkylation of critical proteins can disrupt their function, while DNA alkylation can lead to genotoxicity.

-

Mitochondrial Dysfunction: Mitochondria are a key target for quinone-induced toxicity due to their high oxygen consumption and role in cellular metabolism. Oxidative stress and direct effects on mitochondrial proteins can lead to impaired mitochondrial function.

Potential Toxicological Endpoints:

-

Cytotoxicity: Cell death induced by oxidative stress and macromolecule damage.

-

Genotoxicity and Mutagenicity: Damage to DNA through alkylation and oxidative stress.

-

Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the metabolic activation of quinones can lead to liver injury.

-

Nephrotoxicity: The kidneys can also be a target for toxicity due to their role in excretion.

-

Cardiotoxicity: Some quinone-containing compounds, such as certain anthracycline antibiotics, are known to cause cardiotoxicity.

-

Immunotoxicity: Alteration of immune cell function.

The succinate moiety, being a dicarboxylic acid, is a natural component of the Krebs cycle. Studies on various succinate salts and esters have generally shown a low order of toxicity. However, the linkage of the succinate group to the "MIQ" moiety could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and thus modulate its overall toxicity.

Proposed Experimental Protocols for Toxicological Assessment

A tiered approach to the toxicological evaluation of this compound is recommended, starting with in vitro assays and progressing to in vivo studies.

In Vitro Assays

These initial screens provide valuable information on the potential mechanisms of toxicity and help in dose selection for subsequent in vivo studies.

| Assay | Methodology | Endpoint Measured |

| Cytotoxicity | Cell viability assays (e.g., MTT, LDH release) in relevant cell lines (e.g., HepG2 for liver, HK-2 for kidney). | IC50 (concentration causing 50% inhibition of cell growth). |

| Genotoxicity | Ames test (bacterial reverse mutation assay), in vitro micronucleus test in mammalian cells (e.g., CHO, TK6), chromosomal aberration assay. | Mutagenic potential, clastogenic and aneugenic effects. |

| Oxidative Stress | Measurement of intracellular ROS production (e.g., using DCFH-DA), assessment of lipid peroxidation (e.g., MDA assay), and measurement of antioxidant enzyme activity (e.g., SOD, catalase). | Induction of oxidative stress. |

| Mitochondrial Toxicity | Measurement of mitochondrial membrane potential (e.g., using JC-1), oxygen consumption rate (e.g., using Seahorse analyzer), and ATP levels. | Impairment of mitochondrial function. |

In Vivo Studies

In vivo studies are essential to understand the systemic toxicity and to identify target organs. These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.

| Study Type | Animal Model | Dosing Regimen | Key Parameters Evaluated |

| Acute Oral Toxicity | Rodent (e.g., Wistar rat) | Single dose, dose-escalation design. | LD50 (lethal dose for 50% of animals), clinical signs of toxicity, gross pathology. |

| Repeat-Dose Toxicity (Sub-acute/Sub-chronic) | Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) | Daily administration for 28 or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology of major organs. |

| Genotoxicity (in vivo) | Rodent (e.g., C57BL/6 mouse) | Typically 2-3 doses over 24-48 hours. | Micronucleus formation in bone marrow or peripheral blood, Comet assay in target organs (e.g., liver). |

| Developmental and Reproductive Toxicity (DART) | Rodent (e.g., Wistar rat) | Dosing before and during gestation and lactation. | Effects on fertility, embryonic and fetal development, and postnatal development. |

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

Caption: A tiered experimental workflow for the toxicological assessment of a novel chemical entity.

Hypothetical Signaling Pathway for this compound-Induced Oxidative Stress

Caption: A proposed signaling pathway for quinone-induced oxidative stress and cellular damage.

Conclusion

While no specific toxicological data for this compound currently exists, a comprehensive assessment strategy can be formulated based on the known toxicities of quinones and succinates. The primary toxicological concerns are likely to be related to the quinone moiety, with oxidative stress and electrophilic adduction as the main mechanisms of toxicity. The succinate portion may influence the ADME properties of the molecule. A systematic evaluation using a combination of in vitro and in vivo models, as outlined in this guide, is crucial for characterizing the potential hazards and ensuring the safety of this novel compound for any future applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute, distribution, and subchronic toxicological studies of succinate tartrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subchronic oral toxicity of succinate tartrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling MIQ-N-Succinate: A Technical Deep-Dive into its Discovery and Development as a Hapten for Anti-Methamphetamine Vaccines

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development history of MIQ-N-succinate, a critical hapten in the research and development of vaccines targeting methamphetamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific journey from concept to preclinical and clinical evaluation.

Executive Summary

This compound is a hapten created by the chemical conjugation of a methamphetamine (MA) analog (MIQ) with succinic anhydride. This modification introduces a carboxylic acid group, enabling its covalent linkage to a carrier protein, a necessary step to render the small methamphetamine molecule immunogenic. The overarching goal of this hapten-carrier conjugate is to stimulate the immune system to produce antibodies that can specifically recognize and neutralize methamphetamine in the bloodstream, thereby preventing it from reaching the brain and exerting its psychoactive effects. This guide will detail the synthesis, preclinical and clinical investigations, and the underlying immunological mechanisms of vaccines developed using this hapten strategy.

The Genesis of an Anti-Methamphetamine Vaccine: The Hapten Strategy

The development of a vaccine against a small molecule like methamphetamine presents a unique immunological challenge. Unlike large pathogenic molecules, small molecules are not inherently recognized by the immune system. The scientific strategy to overcome this is the use of a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The Discovery of this compound

The concept of using haptens to generate antibodies against drugs of abuse has been explored for several decades. For methamphetamine, a key developmental step was the design of a stable analog that could be chemically linked to a carrier protein without compromising the core structure of the methamphetamine molecule that the immune system needs to recognize.

This compound emerged from this research as a viable hapten. It is synthesized by reacting a derivative of methamphetamine with succinic anhydride. This reaction creates a succinate linker, which provides a spacer between the methamphetamine molecule and the carrier protein, and a terminal carboxyl group for conjugation.

Synthesis and Conjugation: Creating the Immunogen

The generation of an effective anti-methamphetamine vaccine using this compound involves a two-step chemical process: the synthesis of the hapten itself, followed by its conjugation to a carrier protein to form the immunogen.

Synthesis of this compound

The synthesis of this compound involves the reaction of a methamphetamine analog with succinic anhydride. This process creates a hemisuccinate ester, introducing a four-carbon chain with a terminal carboxylic acid.

Conjugation to Carrier Proteins

The carboxylic acid group of this compound is then activated to react with amine groups on the surface of a carrier protein, typically Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT). This reaction forms a stable amide bond, covalently linking multiple hapten molecules to a single carrier protein.

Experimental Protocol: Synthesis of a Methamphetamine-KLH Conjugate Vaccine

-

Hapten Activation: The this compound hapten is dissolved in an appropriate organic solvent, and a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid group.

-

Carrier Protein Preparation: The carrier protein (e.g., KLH) is dissolved in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Conjugation Reaction: The activated hapten solution is added to the carrier protein solution and allowed to react for a specified period at a controlled temperature.

-

Purification: The resulting conjugate is purified to remove unreacted hapten and coupling reagents, typically through dialysis or size-exclusion chromatography.

-

Characterization: The hapten-to-carrier protein ratio of the conjugate is determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by spectrophotometric methods.

Preclinical and Clinical Development

The development of an anti-methamphetamine vaccine based on this compound has progressed through extensive preclinical and clinical evaluation to assess its safety, immunogenicity, and efficacy.

Preclinical Studies

Preclinical studies in animal models, primarily rodents and non-human primates, have been instrumental in demonstrating the proof-of-concept for the this compound-based vaccine. These studies have consistently shown that vaccination leads to the production of high-titer, high-affinity anti-methamphetamine antibodies.

Table 1: Summary of Key Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Typical Results |

| Antibody Titer | Mice, Rats | 1:10,000 to 1:1,000,000 |

| Antibody Affinity (KD) | N/A | 10-8 to 10-10 M |

| Reduction in Brain Methamphetamine Levels | Rats | Up to 60-80% reduction |

| Attenuation of Methamphetamine-Induced Behaviors | Rats | Significant reduction in locomotor activity and self-administration |

Experimental Protocol: Evaluation of Vaccine Efficacy in a Rat Self-Administration Model

-

Vaccination: A cohort of rats is immunized with the methamphetamine-conjugate vaccine, while a control group receives a placebo.

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of methamphetamine.

-

Self-Administration Training: Rats are trained to press a lever to receive infusions of methamphetamine.

-

Testing: Following successful training, the effect of vaccination on the rate of methamphetamine self-administration is assessed. Efficacy is determined by a significant reduction in lever pressing in the vaccinated group compared to the control group.

Clinical Trials

Following promising preclinical results, vaccines utilizing methamphetamine-succinate haptens have advanced to clinical trials in humans. These trials have focused on evaluating the safety, immunogenicity, and preliminary efficacy of the vaccine in individuals with methamphetamine use disorder.

Table 2: Overview of Clinical Trial Phases for a Methamphetamine Vaccine

| Trial Phase | Primary Objectives | Key Endpoints |

| Phase I | Safety and tolerability | Adverse events, local and systemic reactions |

| Phase II | Immunogenicity and dose-ranging | Anti-methamphetamine antibody titers and affinity |

| Phase III | Efficacy in reducing methamphetamine use | Abstinence rates, reduction in methamphetamine-positive urine samples |

Mechanism of Action and Signaling Pathways

The efficacy of the this compound-based vaccine is predicated on fundamental principles of immunology and pharmacology.

Immunological Signaling Pathway

The hapten-carrier conjugate is recognized by the immune system as a foreign entity, initiating a cascade of events leading to the production of specific antibodies.

Caption: Immune response to the hapten-carrier conjugate vaccine.

Pharmacological Mechanism of Action

Once produced, the anti-methamphetamine antibodies circulate in the bloodstream. When methamphetamine is subsequently consumed, these antibodies bind to the drug, forming a large complex that is unable to cross the blood-brain barrier.

An In-depth Technical Guide on the Role of the Succinate Moiety in MIQ-N-Succinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pivotal role of the succinate moiety in the hapten MIQ-N-succinate. This compound is a key component in the development of conjugate vaccines, particularly those targeting stimulants like methamphetamine. The succinate component is not present for direct therapeutic effect but rather serves a critical function as a chemical linker, enabling the covalent attachment of the MIQ hapten to a larger carrier protein. This conjugation is essential for eliciting a specific immune response.

The Succinate Moiety as a Bifunctional Linker

In the context of this compound, the succinate moiety is introduced by reacting the MIQ (methyltetrahydro-isoquinoline), a rigidified analog of methamphetamine, with succinic anhydride. This reaction results in the formation of an amide bond with the MIQ molecule and leaves a terminal carboxylic acid group. This carboxylic acid is the key functional group that allows for the subsequent conjugation to carrier proteins.

The primary role of the succinate moiety is therefore to act as a spacer and a reactive handle. It distances the hapten from the protein backbone, which can be crucial for effective antibody recognition. The four-carbon chain of the succinate provides a degree of flexibility and spatial orientation that can influence the presentation of the hapten to the immune system.

Data Presentation

The characteristics of the succinate moiety as a linker in this compound are summarized in the table below.

| Property | Description |

| Chemical Nature | Dicarboxylic acid |

| Linker Length | 4 carbons |

| Reactive Group (Hapten) | Amide bond formation with MIQ |

| Reactive Group (Carrier) | Carboxylic acid for amide bond formation with lysine residues |

| Bond Type with Carrier | Covalent amide bond |

| Key Function | Covalent conjugation of hapten to carrier protein |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the synthesis and conjugation of this compound.

1. Synthesis of this compound

-

Objective: To synthesize the hapten this compound by reacting MIQ with succinic anhydride.

-

Materials: Methyltetrahydro-isoquinoline (MIQ), succinic anhydride, and an appropriate organic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve MIQ in the organic solvent.

-

Add succinic anhydride to the solution.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction between the amine group of MIQ and the anhydride.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting this compound product is then purified, often by column chromatography, to remove any unreacted starting materials.

-

2. Conjugation of this compound to a Carrier Protein

-

Objective: To covalently link the this compound hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to create an immunogenic conjugate.

-

Materials: this compound, carrier protein, a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Procedure:

-

Dissolve the this compound in a small amount of an organic solvent (like dimethylformamide) and then dilute with the reaction buffer.

-

Add EDC and NHS to the this compound solution to activate the carboxylic acid group of the succinate moiety, forming an NHS ester.

-

Dissolve the carrier protein in the reaction buffer.

-

Add the activated this compound solution to the carrier protein solution.

-

The reaction mixture is incubated, typically with gentle stirring, for several hours at room temperature or overnight at 4°C to allow for the formation of amide bonds between the activated hapten and the lysine residues of the carrier protein.

-

The resulting conjugate is then purified to remove unreacted hapten and coupling reagents. This is commonly achieved by dialysis or size-exclusion chromatography.

-

The final conjugate is characterized to determine the hapten-to-protein ratio, often using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

-

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key processes.

Caption: Experimental workflow for the synthesis of this compound and its conjugation to a carrier protein.

Caption: Logical relationship illustrating the role of the succinate moiety in linking the MIQ hapten to a carrier protein to elicit an immune response.

Methodological & Application

Application Notes and Protocols for Cellular Analysis of MIQ-N-succinate

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of MIQ-N-succinate in cell culture. The methodologies outlined below are designed to assess the impact of this compound on cell viability, apoptosis, and mitochondrial function.

Overview

Succinate is a key metabolite in the tricarboxylic acid (TCA) cycle and has emerged as a significant signaling molecule in various cellular processes, including inflammation and cancer metabolism.[1][2][3] It can influence cellular bioenergetics by donating electrons to the electron transport chain via succinate dehydrogenase (Complex II).[4][5] Furthermore, extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1, modulating signaling pathways related to angiogenesis and immune responses. Intracellularly, succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent downstream effects.

This compound, as a derivative of succinate, may exhibit similar or novel biological activities. The following protocols provide a framework for characterizing its effects in a cell culture setting.

Quantitative Data Summary

As this compound is a novel compound, specific quantitative data is not yet available in the public domain. The following tables are templates for researchers to populate with their experimental data.

Table 1: Cell Viability (IC50 Values) of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| (e.g., MCF-7) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| (e.g., A549) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| (e.g., PANC-1) | 24 | Data |

| 48 | Data | |

| 72 | Data |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| (e.g., MCF-7) | (e.g., 50) | 24 | Data | Data |

| (e.g., 100) | 24 | Data | Data | |

| (e.g., A549) | (e.g., 50) | 24 | Data | Data |

| (e.g., 100) | 24 | Data | Data |

Table 3: Effect of this compound on Mitochondrial Respiration

| Cell Line | Concentration (µM) | Basal OCR (% of Control) | ATP-linked OCR (% of Control) | Maximal Respiration (% of Control) |

| (e.g., MCF-7) | (e.g., 50) | Data | Data | Data |

| (e.g., 100) | Data | Data | Data | |

| (e.g., A549) | (e.g., 50) | Data | Data | Data |

| (e.g., 100) | Data | Data | Data |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549, PANC-1)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Selected cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Analysis of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol measures the effect of this compound on mitochondrial function by assessing the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Materials:

-

This compound

-

Selected cell lines

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM without sodium bicarbonate and phenol red)

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.

-

Load the mitochondrial stress test reagents and this compound into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizations

Caption: Workflow for analyzing this compound's cellular effects.

Caption: Overview of succinate's signaling pathways.

References

- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? [mdpi.com]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 4. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethylmethylhydroxypyridine Succinate (Mexidol) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmethylhydroxypyridine succinate, commonly known as Mexidol or emoxypine succinate, is a compound with demonstrated antioxidant, anti-hypoxic, and neuroprotective properties. Its mechanism of action is multimodal, involving both the 3-hydroxypyridine and succinate components. The succinate moiety plays a crucial role by activating the succinate receptor (SUCNR1), stimulating mitochondrial biogenesis, and participating in the Krebs cycle to enhance cellular energy status. These characteristics make it a compound of interest for a variety of animal models, particularly in the fields of neurology, aging, and stress research.

This document provides detailed application notes and protocols for the use of ethylmethylhydroxypyridine succinate in various animal models, based on published research.

Mechanism of Action

The therapeutic effects of ethylmethylhydroxypyridine succinate are attributed to its two main components:

-

3-hydroxypyridine : Provides potent antioxidant and membranotropic effects. It helps to reduce glutamate excitotoxicity and modulates the function of various receptors and ion channels.

-

Succinate : This component is key to the compound's antihypoxic and metabolic effects. It induces the succinate receptor SUCNR1, which is involved in various signaling pathways. Furthermore, it enhances mitochondrial respiration and activates the Krebs cycle, leading to an increased cellular energy status. Under hypoxic conditions, Mexidol has been shown to enhance the expression of transcription factors like HIF-1α and Nrf2. It also promotes neuroregeneration by increasing the levels of neurotrophic factors such as NGF, BDNF, and VEGF in ischemic brain regions.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the use of ethylmethylhydroxypyridine succinate in rodent models.

Table 1: Dosage and Administration in Rodent Models

| Animal Model | Species | Dosage | Administration Route | Duration | Observed Effects |

| Aging | Wistar Rats (male) | 40-75 mg/kg/day | Oral (in drinking water as a 0.15% solution) | Two 2-month courses at 18-20 and 22-24 months of age | Increased life expectancy, improved learning and memory, increased convulsive threshold, improved muscle tone and coordination[1] |

| Stress | Rats | 50 and 100 mg/kg | Not specified | Single dose | Elimination of anxiety and fear, restoration of adequate reactions and exploratory behavior, reduced aggressiveness[2] |

| Acute Hypoxia | Mice | 50 and 100 mg/kg | Not specified | Single dose | Extended lifespan[2] |

| Cerebral Mitochondriogenesis | Outbred Rats (male) | 20, 40, 100 mg/kg | Intraperitoneal | 20 days | Dose-dependent induction of SUCNR1 and markers of mitochondrial biogenesis[3] |

| Stress (Desynchronosis and Physical Load) | Rats | 10 mg/kg | Intramuscular | Single dose 30 minutes before stressor | Anti-stress properties, modulation of corticosterone levels[4] |

| Acute Toxicity | White Mice | 150-250 mg/kg | Intravenous | Single dose | Doses up to 150 mg/kg showed no visible adverse effects. Higher doses led to seizures and mortality |

| Skin Ischemia | Albino Rats (male) | 25 mg/kg | Not specified | 3 days | Decreased markers of cytolysis, arresting the progression of skin necrosis |

Experimental Protocols

Protocol 1: Evaluation of Geroprotective Effects in Aged Rats

Objective: To assess the long-term effects of ethylmethylhydroxypyridine succinate on lifespan, cognitive function, and motor coordination in aging rats.

Animal Model: Male Wistar rats, aged 18 months at the start of the experiment.

Materials:

-

Ethylmethylhydroxypyridine succinate (Mexidol)

-

Drinking water

-

Animal caging and husbandry supplies

-

Apparatus for behavioral testing:

-

Passive avoidance test apparatus

-

Rotarod

-

Apparatus for assessing convulsive threshold (e.g., using pentylenetetrazole)

-

Procedure:

-

Animal Housing and Acclimation: House rats individually or in small groups under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for an acclimation period of at least one week before the start of the experiment.

-

Drug Preparation and Administration: Prepare a 0.15% solution of ethylmethylhydroxypyridine succinate in drinking water. This will serve as the sole source of drinking water for the treatment group. The control group will receive regular drinking water. A daily dose of 40-75 mg/kg is expected with this method.

-

Treatment Schedule: Administer the treatment for two separate two-month periods: the first from 18 to 20 months of age, and the second from 22 to 24 months of age.

-

Behavioral Assessments:

-

Cognitive Function (Passive Avoidance Test): At the end of each treatment period, assess learning and memory using the passive avoidance test. This test measures the ability of the animal to remember an aversive stimulus.

-

Motor Coordination (Rotarod Test): Evaluate motor coordination and balance by measuring the time the rats can remain on a rotating rod.

-

Convulsive Threshold: Determine the threshold for seizures by administering a convulsant agent like pentylenetetrazole and observing the onset of seizures.

-

-

Lifespan Monitoring: Monitor the animals daily throughout their lifespan and record the date of death for each animal to determine the effect of the treatment on life expectancy.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-tests, ANOVA, survival analysis) to compare the treatment and control groups.

Protocol 2: Assessment of Neuroprotective Effects in a Model of Glutamate Excitotoxicity

Objective: To evaluate the neuroprotective properties of ethylmethylhydroxypyridine succinate against glutamate-induced neuronal damage in a primary cerebellar granule cell culture model.

Animal Model: Primary cerebellar granule cells from neonatal rats.

Materials:

-

Ethylmethylhydroxypyridine succinate (Mexidol)

-

Glutamate

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Primary cerebellar granule cells isolated from neonatal rats

-

Cell viability assay (e.g., MTT, LDH)

-

Microscope for cell morphology observation

Procedure:

-

Primary Cell Culture: Isolate and culture cerebellar granule cells from neonatal rats according to standard protocols.

-

Treatment Application:

-

Co-treatment: Add ethylmethylhydroxypyridine succinate to the cell culture medium simultaneously with glutamate to assess its ability to prevent immediate damage.

-

Pre-treatment: Incubate the cells with ethylmethylhydroxypyridine succinate for a specific period (e.g., 24 hours) before inducing glutamate toxicity to evaluate its prophylactic effects.

-

-

Induction of Glutamate Excitotoxicity: After the pre-treatment period (if applicable), expose the cells to a toxic concentration of glutamate for a defined duration.

-

Assessment of Neuronal Viability:

-

Following the glutamate exposure, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Observe cell morphology under a microscope to qualitatively assess signs of neuronal damage, such as cell shrinkage and neurite breakdown.

-

-

Data Analysis: Compare the viability of neurons in the control, glutamate-only, and ethylmethylhydroxypyridine succinate-treated groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed neuroprotective effects.

Visualizations

Signaling Pathway of Ethylmethylhydroxypyridine Succinate

Caption: Signaling pathway of ethylmethylhydroxypyridine succinate (Mexidol).

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo studies with ethylmethylhydroxypyridine succinate.

References